molecular formula C17H10FN3O2S B11462012 4-fluoro-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

4-fluoro-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

Cat. No.: B11462012
M. Wt: 339.3 g/mol
InChI Key: GTFVPJBEQCJAFX-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a fluorine atom, a pyrimido-benzothiazole core, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Pyrimido Group: The pyrimido group is introduced through a condensation reaction with a suitable pyrimidine derivative.

    Fluorination: The fluorine atom is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Formation of the Benzamide Group: The final step involves the formation of the benzamide group through an amidation reaction with a suitable amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it has been found to inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division . The compound binds to the active site of these enzymes, preventing their normal function and leading to cell death in cancer cells or bacteria.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide is unique due to its combination of a fluorine atom, a pyrimido-benzothiazole core, and a benzamide group

Properties

Molecular Formula

C17H10FN3O2S

Molecular Weight

339.3 g/mol

IUPAC Name

4-fluoro-N-(4-oxopyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

InChI

InChI=1S/C17H10FN3O2S/c18-11-7-5-10(6-8-11)15(22)20-12-9-19-17-21(16(12)23)13-3-1-2-4-14(13)24-17/h1-9H,(H,20,22)

InChI Key

GTFVPJBEQCJAFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C(=O)C(=CN=C3S2)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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